molecular formula C8H11BrN2O3S2 B14896740 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide

2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide

Cat. No.: B14896740
M. Wt: 327.2 g/mol
InChI Key: MQGNWULKZJPTLU-UHFFFAOYSA-N
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Description

2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is a synthetic building block of interest in medicinal chemistry and pharmaceutical research. It features a brominated thiophene ring coupled with a sulfonamidoacetamide moiety. The bromine atom on the thiophene ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. The sulfonamide functional group is a privileged structure in drug discovery, commonly associated with enzyme inhibition properties. Compounds with similar bromothiophene-sulfonamide architectures have been investigated for their potential biological activities, including as antibacterial or antifungal agents, due to their ability to interact with key biological targets. The N,N-dimethylacetamide portion of the molecule may contribute to its solubility profile. This compound is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key intermediate in the synthesis of more complex molecules for various biomedical and chemical investigations.

Properties

Molecular Formula

C8H11BrN2O3S2

Molecular Weight

327.2 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C8H11BrN2O3S2/c1-11(2)7(12)5-10-16(13,14)8-4-3-6(9)15-8/h3-4,10H,5H2,1-2H3

InChI Key

MQGNWULKZJPTLU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Reference ID
Target Compound C₉H₁₃BrN₂O₃S₂ 5-Bromothiophene, sulfonamido Hypothetical enzyme inhibition N/A
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide C₁₀H₁₁Cl₂NO₂ 2,4-Dichlorophenoxy Herbicide analog
2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide C₁₀H₁₃FN₂O₂ 4-Amino-3-fluorophenoxy Pharmaceutical intermediate
2-(4-Acetylfuran-2-yl)-N,N-dimethylacetamide C₁₁H₁₅NO₃ Acetylfuran Polymer precursor

Biological Activity

The compound 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₄BrN₃O₂S
  • Molecular Weight : 348.24 g/mol

The presence of the 5-bromothiophene moiety contributes to its unique pharmacological properties, while the sulfonamido and N,N-dimethylacetamide groups enhance its solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. For instance, in a study involving HeLa cells (cervical cancer), the compound induced apoptosis at concentrations as low as 10 µM. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.

Case Studies

  • Study on Anticancer Efficacy
    • A study published in the Journal of Medicinal Chemistry evaluated the effects of various sulfonamide derivatives on cancer cell lines. The compound was found to inhibit cell proliferation significantly compared to control groups, with a reported IC50 value of 12 µM in A549 lung cancer cells .
  • Antimicrobial Evaluation
    • Research conducted at a university laboratory assessed the antibacterial properties of several sulfonamide derivatives, including our compound. It was noted that modifications in the thiophene ring significantly influenced antibacterial potency, with our compound exhibiting superior activity against gram-positive bacteria .

The biological activity of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting DNA synthesis.

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